molecular formula C18H14ClNO3S B11364202 S-(4-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate

S-(4-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11364202
M. Wt: 359.8 g/mol
InChI Key: LBVXMAIXUIIKCP-UHFFFAOYSA-N
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Description

[(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that features a combination of chlorophenyl, ethoxyphenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol and reagents such as hydrazine and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action for [(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that involve its aromatic rings and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-CHLOROPHENYL)SULFANYL][5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL]METHANONE is unique due to its combination of chlorophenyl, ethoxyphenyl, and oxazole moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C18H14ClNO3S/c1-2-22-14-7-3-12(4-8-14)17-11-16(20-23-17)18(21)24-15-9-5-13(19)6-10-15/h3-11H,2H2,1H3

InChI Key

LBVXMAIXUIIKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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